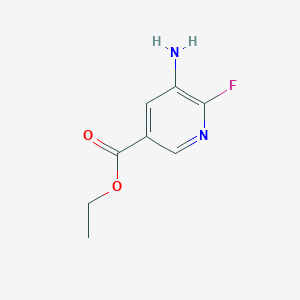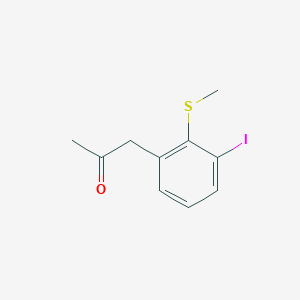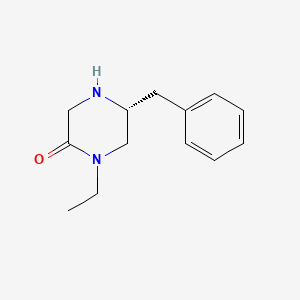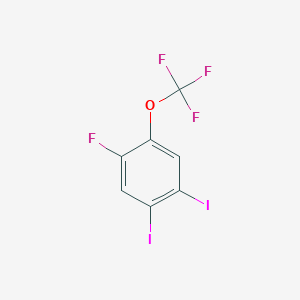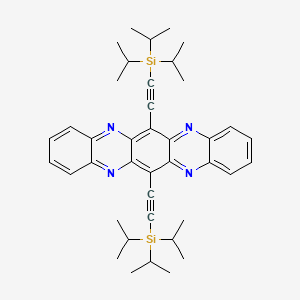
Tips-tap
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,13-bis-((triisopropylsilyl)ethynyl)-5,7,12,14-tetraazapentacene: , commonly known as Tips-tap, is an organic semiconductor material. It is a derivative of tetraazapentacene, modified with triisopropylsilyl groups to enhance its solubility and processability. This compound is primarily used in the field of organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tips-tap is synthesized through a multi-step process involving the functionalization of tetraazapentaceneThe reaction conditions often involve the use of solvents such as toluene or chlorobenzene and require an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the compound. Additionally, the use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Tips-tap undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its hydroquinone form.
Substitution: The triisopropylsilyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various functionalized derivatives depending on the substituent used.
Applications De Recherche Scientifique
Chemistry: Tips-tap is extensively studied for its electronic properties. It is used in the fabrication of OFETs, where it serves as an electron-transporting material. Its high electron mobility and stability make it suitable for use in flexible electronic devices .
Biology and Medicine: Research is ongoing to explore the potential of this compound in biological applications, such as biosensors and bioelectronics. Its ability to interact with biological molecules and its biocompatibility are areas of interest .
Industry: In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and OPVs.
Mécanisme D'action
Tips-tap exerts its effects through its ability to transport electrons efficiently. The triisopropylsilyl groups enhance its solubility and processability, allowing for the formation of high-quality thin films. These films exhibit high electron mobility due to the well-aligned crystalline structure of this compound molecules. The compound interacts with molecular targets such as electrodes in electronic devices, facilitating efficient charge transport .
Comparaison Avec Des Composés Similaires
6,13-bis(triisopropylsilylethynyl)pentacene (Tips-pen): Similar to Tips-tap but lacks the nitrogen atoms in the pentacene core.
Uniqueness: this compound’s uniqueness lies in its combination of high electron mobility, solubility, and processability. The presence of nitrogen atoms in the tetraazapentacene core enhances its electron-transporting properties, making it more efficient than similar compounds like Tips-pen and pentacene .
Propriétés
Formule moléculaire |
C40H50N4Si2 |
|---|---|
Poids moléculaire |
643.0 g/mol |
Nom IUPAC |
tri(propan-2-yl)-[2-[6-[2-tri(propan-2-yl)silylethynyl]quinoxalino[2,3-b]phenazin-13-yl]ethynyl]silane |
InChI |
InChI=1S/C40H50N4Si2/c1-25(2)45(26(3)4,27(5)6)23-21-31-37-39(43-35-19-15-13-17-33(35)41-37)32(22-24-46(28(7)8,29(9)10)30(11)12)40-38(31)42-34-18-14-16-20-36(34)44-40/h13-20,25-30H,1-12H3 |
Clé InChI |
NASSKUMBCLXSKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C#CC1=C2C(=C(C3=NC4=CC=CC=C4N=C13)C#C[Si](C(C)C)(C(C)C)C(C)C)N=C5C=CC=CC5=N2)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


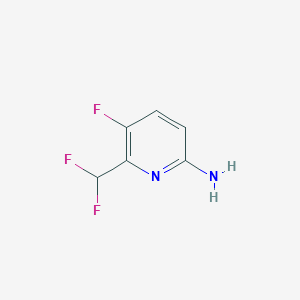
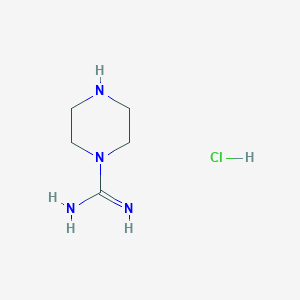
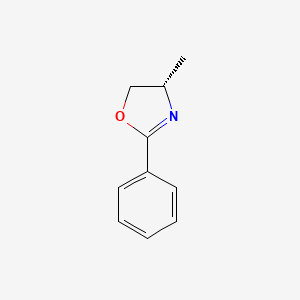
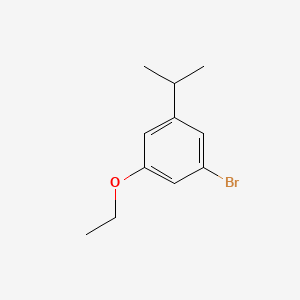
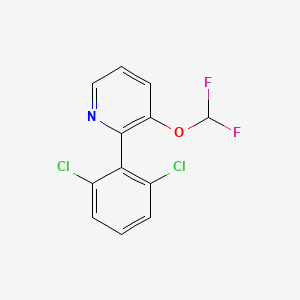
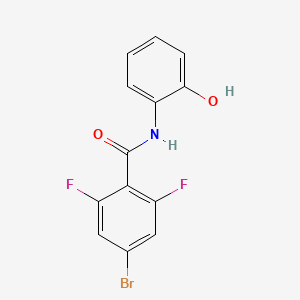
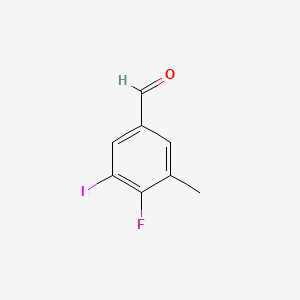

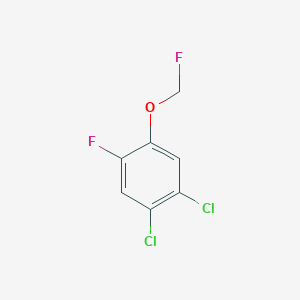
![2-(2-Oxo-1h,2h,3h-imidazo[4,5-b]pyridin-6-yl)acetic acid](/img/structure/B14037044.png)
